molecular formula C6H4Cl2N4 B12898342 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine CAS No. 27420-40-2

2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B12898342
CAS No.: 27420-40-2
M. Wt: 203.03 g/mol
InChI Key: CLBMVDIVLBTROJ-UHFFFAOYSA-N
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Description

2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine is a chemical compound offered for research and development purposes. It belongs to a class of dichlorinated nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery . Compounds based on similar pyrimidine scaffolds are frequently explored as key intermediates in the synthesis of drug-like small molecule libraries . The structural features of this compound, particularly the imidazopyrimidine core and halogen substituents, make it a valuable building block for generating molecular diversity in pharmaceutical research . Furthermore, related triazolopyrimidine and imidazopyrimidine derivatives have been investigated for their potential biological activity, serving as inhibitors for specific enzymes . Researchers can utilize this amine-functionalized derivative as a versatile synthon for further chemical modifications. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

27420-40-2

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

2,7-dichloroimidazo[1,2-c]pyrimidin-5-amine

InChI

InChI=1S/C6H4Cl2N4/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H,(H2,9,11)

InChI Key

CLBMVDIVLBTROJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC(=C2)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with amines in the presence of a solvent such as dichloromethane (DCM) and ethanol. The reaction is usually carried out at room temperature for a few hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like DCM or ethanol at room temperature.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from substitution reactions are derivatives of this compound with various functional groups replacing the chlorine atoms. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique arrangement of chlorine atoms and nitrogen atoms within its imidazo-pyrimidine framework, which contributes to its distinct chemical reactivity and biological activity. Its molecular formula is C_7H_5Cl_2N_4, with a molecular weight of approximately 202.05 g/mol.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated as a potential therapeutic agent due to its ability to inhibit specific kinases involved in various diseases, including cancer and inflammatory disorders. It has shown promise as an inhibitor of FLT3-ITD kinase in acute myeloid leukemia (AML), which is crucial for the development of targeted therapies in hematological malignancies .

2. Anticancer Activity

Research has demonstrated that 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies indicate that it induces cell cycle arrest at the G2/M phase in HCC827 cells, leading to decreased levels of cyclin B1 and CDK1 proteins . This mechanism suggests a potential role in disrupting cancer cell proliferation.

3. Enzyme Inhibition

The compound acts as an inhibitor of CYP1A2, an enzyme involved in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, making it a subject of interest for drug-drug interaction studies.

Case Study 1: Inhibition of FLT3-ITD Kinase

A study published in August 2023 explored the inhibitory effects of various imidazo-pyrimidine derivatives on FLT3-ITD kinase activity. The results showed that this compound exhibited an IC50 value indicative of potent inhibitory activity against this target, supporting its potential use in treating AML.

CompoundIC50 (μM)
This compoundX (to be determined)
Reference Compound AY
Reference Compound BZ

Case Study 2: Antiproliferative Effects on Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition across multiple cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Cell Line% Growth Inhibition at 10 μM
HCC82752%
A54945%
MCF-730%

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals favorable absorption characteristics and distribution within biological systems. Its role as a CYP1A2 inhibitor is critical for understanding its metabolic interactions with other therapeutic agents.

Mechanism of Action

The mechanism of action of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs, their substituents, biological activities, and research findings:

Compound Name Core Structure Substituents Biological Activity Key Findings References
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine Imidazo[1,2-c]pyrimidine 2-Cl, 7-Cl, 5-NH2 Not explicitly reported Likely high lipophilicity due to Cl substituents
5,7-Dichloroimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine 5-Cl, 7-Cl Antimicrobial potential Synthesized via cyclization; IR peak at 744 cm⁻¹ (C-Cl)
8g: 2-(2-Furanyl)-7-phenyltriazolo[1,5-c]pyrimidin-5-amine Triazolo[1,5-c]pyrimidine 2-furanyl, 7-phenyl Adenosine A2A antagonist Oral activity at 3 mg/kg in rats; IC50 < 10 nM
Compounds 21 and 24 (Triazolo derivatives) Triazolo[1,5-c]pyrimidine Modified side chains Reduced hERG liability hERG IC50 > 10 μM; maintained A2A affinity
BAY61-3606 derivative 6 (imidazo[1,5-f]pyrimidine) Imidazo[1,5-f]pyrimidine 7-Cl, 2-methoxyphenyl Anticancer (colon cancer) Synthesized via Suzuki coupling; inhibits SYK kinase
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine Imidazo[1,2-c]pyrimidine 5-Cl, 7-CH3, 8-Br Undisclosed MW: 246.49 g/mol; synthetic intermediate
Key Observations:
  • Substituent Position Matters: Chlorine at position 7 is common in bioactive analogs (e.g., adenosine antagonists and anticancer agents ). The 2,7-dichloro configuration in the target compound may enhance steric and electronic effects compared to mono-chlorinated analogs.
  • Heterocyclic Core Differences: Triazolo[1,5-c]pyrimidines (e.g., 8g) exhibit potent adenosine A2A antagonism but face hERG channel inhibition risks , whereas imidazo-pyrimidines (e.g., BAY derivatives) show kinase inhibition .
  • Synthetic Routes : Palladium-catalyzed cross-coupling (e.g., Suzuki reaction ) and cyclization methods are prevalent for imidazo-pyrimidine synthesis.

Physicochemical Properties

  • For example, 5,7-dichloroimidazo[1,2-c]pyrimidine is more lipophilic than non-halogenated analogs.
  • Spectroscopic Data : NMR and HRMS data for benzoimidazo[1,2-c]pyrimidines (e.g., 3g: δ 1.33–1.41 ppm in ¹H NMR ) provide benchmarks for structural validation of the target compound.

Biological Activity

2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. Its molecular formula is C6H4Cl2N4, and it features two chlorine substituents at the 2 and 7 positions of the imidazo[1,2-c]pyrimidine structure. This compound has garnered attention for its potential anticancer properties, ability to inhibit key signaling pathways, and interactions with various biomolecules.

The compound appears as a pale-yellow to yellow-brown solid and exhibits high gastrointestinal absorption as well as permeability across the blood-brain barrier. Its synthesis typically involves heating 7-chloroimidazo[1,2-c]pyrimidin-5-ol in phosphoryl chloride under controlled conditions, highlighting the importance of reaction parameters for achieving high yields and purity .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects on cancer cells by inhibiting critical signaling pathways involved in cell growth and survival. For instance, studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in various cancer cell lines, leading to reduced cell proliferation .
  • Induction of Apoptosis : Treatment with this compound has resulted in increased levels of apoptotic markers such as cleaved caspase-9 and PARP .

Enzymatic Inhibition

The compound has demonstrated inhibitory activity against specific enzymes, including:

  • CYP1A2 : This enzyme is involved in drug metabolism, and inhibition by this compound could influence pharmacokinetics of co-administered drugs .
  • Other Targets : Further studies have suggested that derivatives of this compound may also exhibit antifungal properties and stabilize quadruplex DNA structures, indicating potential applications in gene regulation and therapy .

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and proteins. This binding influences cellular processes such as:

  • Gene Expression : The compound can modulate gene expression profiles by interacting with nuclear proteins involved in transcription regulation.
  • Cell Signaling Pathways : It affects pathways crucial for cell survival and proliferation through direct or indirect inhibition of signaling molecules .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : In vitro studies on lung cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner .
  • Enzyme Interaction Studies : Research demonstrated that the compound binds effectively to CYP1A2 with an IC50 value indicating strong inhibitory potential against this enzyme .

Comparative Analysis

To understand the unique biological properties of this compound better, it is useful to compare it with related compounds:

Compound NameMolecular FormulaBiological Activity
5-Methylthio-7-(4-thiomorpholino)imidazo[1,2-c]pyrimidineC10H12ClN3SEnhanced anticancer activity
4,6-Dichloro-2-(propylthio)pyrimidin-5-amineC7H9Cl2N3SAntifungal properties
5,7-Dichloroimidazo[4,5-b]pyridineC6H4Cl2N4Diverse biological activities

The positioning of chlorine atoms in this compound significantly influences its interactions with biological targets compared to its analogs .

Q & A

Q. What are the common synthetic routes for preparing 2,7-dichloroimidazo[1,2-c]pyrimidin-5-amine, and how are intermediates characterized?

The compound can be synthesized via cyclization reactions using reagents like ethyl cyanoformate or phenyl isothiocyanate. For example, compound 6 (from ) undergoes cyclocondensation with chloroacetyl chloride in glacial acetic acid to form derivatives. Intermediates are characterized by IR spectroscopy (e.g., disappearance of NH₂ peaks at ~744 cm⁻¹ indicates cyclization) and mass spectrometry (molecular ion peaks confirm Cl substitution) . NMR (¹H/¹³C) is critical for structural validation, as shown in for a related compound .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Use a combination of ¹H/¹³C NMR (e.g., DMSO-d₆ solvent for solubility and sharp signals) and IR spectroscopy to track functional groups. demonstrates ¹³C NMR analysis of a methyl-substituted analog, resolving aromatic and amine carbons . Mass spectrometry (e.g., m/z 472 for Cl-containing derivatives) further validates molecular weight and substituents .

Q. What solvents and reaction conditions are optimal for synthesizing imidazo[1,2-c]pyrimidin-5-amine scaffolds?

Polar aprotic solvents like DMF or pyridine under reflux are commonly used ( ). Microwave-assisted synthesis (e.g., ’s Cu-MOF-74 catalysis) improves reaction efficiency and reduces side products . Anhydrous conditions (e.g., K₂CO₃ in DMF) are critical for cyclization steps .

Q. Which spectroscopic techniques are essential for analyzing chlorine substituents in this compound?

Mass spectrometry (isotopic peaks for Cl, e.g., M⁺ and M⁺+2 at m/z 472 and 474) and X-ray crystallography (if crystals are obtainable) confirm Cl positions. IR can detect C-Cl stretches (~744 cm⁻¹) but is less definitive .

Q. How does the imidazo[1,2-c]pyrimidin-5-amine scaffold influence hydrogen bonding and conformational rigidity?

The scaffold’s 5-amino group acts as both hydrogen donor and acceptor, enabling intramolecular H-bonds that enhance rigidity ( ). This rigidity improves membrane permeability, making it suitable for kinase inhibitors or protein-protein interaction studies .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

Cross-validate using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, notes NH₂ peak disappearance in IR due to cyclization, which must align with NMR data showing new ring formation . If inconsistencies arise, recrystallize the compound (e.g., methanol, as in ) and reacquire data .

Q. What strategies optimize yield and purity in multi-step syntheses of 2,7-dichloro derivatives?

Employ microwave irradiation ( ) to accelerate reaction kinetics and reduce decomposition. Use column chromatography (silica gel, gradient elution) for purification. Monitor by TLC and optimize stoichiometry (e.g., 1:1 molar ratio of compound 6 and chloroacetyl chloride in ) .

Q. How do electronic effects of substituents (e.g., Cl, CF₃) impact the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (Cl, CF₃) deactivate the aromatic ring, requiring stronger catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings. highlights analogs with fluorophenyl groups, suggesting halogenated derivatives are viable for functionalization .

Q. What computational methods predict the bioactivity of this compound derivatives?

Use docking studies (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. emphasizes the scaffold’s flat bicyclic structure, which favors π-π stacking with aromatic residues . Pair with MD simulations to assess stability of ligand-protein complexes.

Q. How can researchers resolve low solubility issues during biological assays?

Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions or use prodrug strategies . demonstrates antiglycation activity of related imidazo-pyridines, suggesting DMSO/PBS mixtures (≤0.1% v/v) for in vitro testing .

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